3-Chloropropyl 2,2-dichloroethenyl methyl phosphate
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Overview
Description
3-Chloropropyl 2,2-dichloroethenyl methyl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloropropyl group and a dichloroethenyl group attached to a methyl phosphate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl 2,2-dichloroethenyl methyl phosphate typically involves the reaction of 3-chloropropanol with 2,2-dichloroethenyl methyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl 2,2-dichloroethenyl methyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The chloropropyl and dichloroethenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloropropyl and dichloroethenyl groups. The reactions are usually carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, to enhance the reactivity of the nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
3-Chloropropyl 2,2-dichloroethenyl methyl phosphate has numerous scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of various organophosphate derivatives.
Biology: It is employed in biochemical studies to investigate enzyme inhibition and other biological processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloropropyl 2,2-dichloroethenyl methyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzymes and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichlorvos: An organophosphate insecticide with a similar chemical structure, known for its use in pest control.
Tris(2-chloroethyl) phosphate: Another organophosphate compound used as a flame retardant and plasticizer.
Methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate: A related compound with applications in organic synthesis and industrial chemistry.
Uniqueness
3-Chloropropyl 2,2-dichloroethenyl methyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
40282-81-3 |
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Molecular Formula |
C6H10Cl3O4P |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
3-chloropropyl 2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/C6H10Cl3O4P/c1-11-14(10,12-4-2-3-7)13-5-6(8)9/h5H,2-4H2,1H3 |
InChI Key |
UKRKQSPQYNPCOJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OCCCCl)OC=C(Cl)Cl |
Origin of Product |
United States |
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